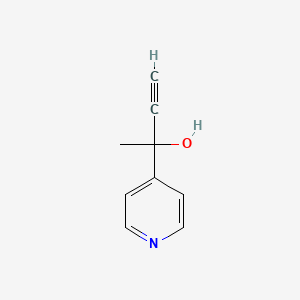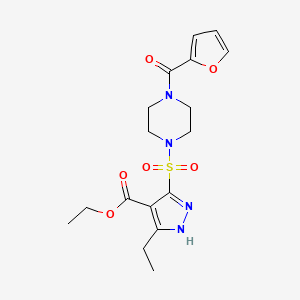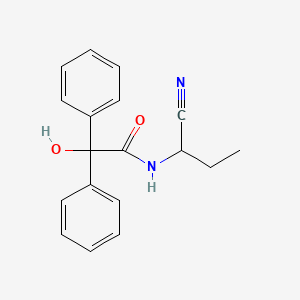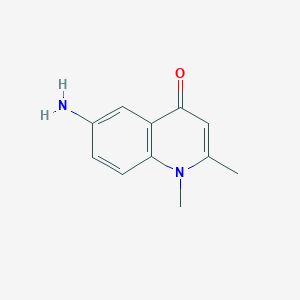![molecular formula C18H17N3O2 B2625222 Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate CAS No. 620101-29-3](/img/structure/B2625222.png)
Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes “Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate”, often involves the amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These then undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate” consists of a quinazolinone core with a methyl group at the 6-position and a phenyl group at the 4-position. The quinazolinone core is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis
Quinazolinone derivatives, including “Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate”, exhibit reactivity at the 2-methyl group and the 3-amino group . They can undergo electrophilic substitution, oxidation, reduction, and reaction with metal ions. They can also participate in Mannich reactions and cycloaddition reactions .Wissenschaftliche Forschungsanwendungen
In Vitro Microbial Studies
- Compounds similar to Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate, such as new pyrazolyl quinazolin-4(3H) ones, have been synthesized and screened for antibacterial and antifungal activity. Some of these compounds showed promising results against standard drugs (Patel & Barat, 2010).
- Another study focused on the synthesis of chalcone-containing pyrazolyl quinazolin-4(3H) ones, which exhibited in vitro antimicrobial activity against various bacteria and fungi (Patel & Barat, 2010).
Synthesis and Reactions
- Methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates bearing an amino acid ester residue have been prepared, exploring chemoselective reactions of these compounds with alkyl halides (Fathalla & Pazdera, 2007).
Antimicrobial and Pharmacological Activities
- The synthesis of various quinazolinone derivatives, including those structurally related to Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate, has been reported. These compounds were then screened for their antibacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).
Tubulin Polymerization Inhibition
- In the search for antiproliferative agents, a study identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor. This compound showed promising activity against human cancer cells (Minegishi et al., 2015).
Synthesis and Characterization of Derivatives
- Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds showed significant activities in these areas (Kumar & Vijayakumar, 2017).
Zukünftige Richtungen
The future directions for research on “Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate” and related compounds could involve further exploration of their synthesis, reactivity, and biological properties. Given the diverse range of biological properties exhibited by quinazolinone derivatives, there is potential for the development of new pharmaceuticals and therapeutic agents .
Eigenschaften
IUPAC Name |
methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)21-18(20-15)19-11-16(22)23-2/h3-10H,11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYUBBTWFJSEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-cyclohexylacetamide](/img/structure/B2625140.png)
![3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2625142.png)
![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)





![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)
![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2625158.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B2625161.png)
![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)